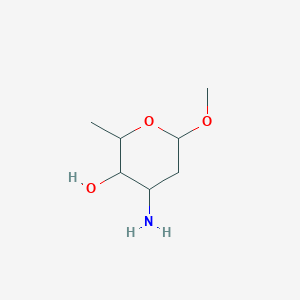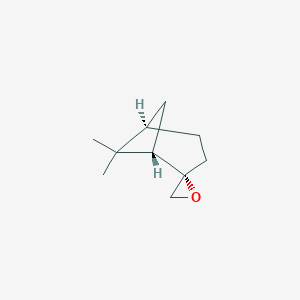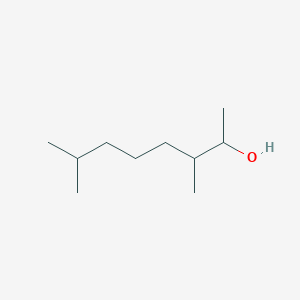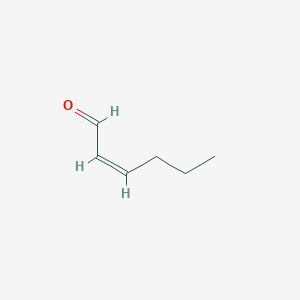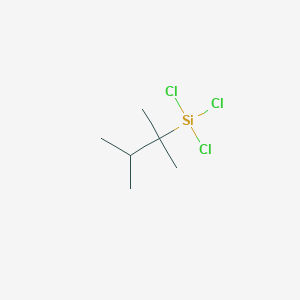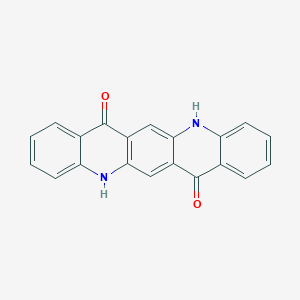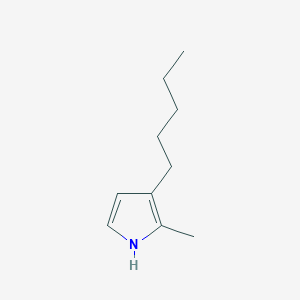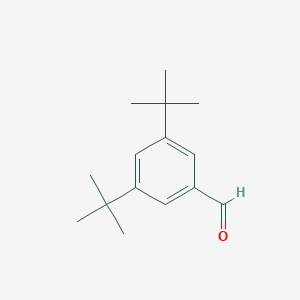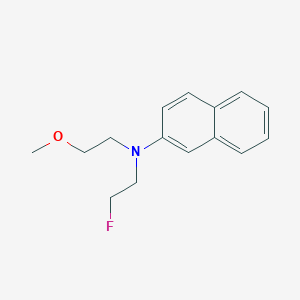
2-Naphthylamine, N-(2-fluoroethyl)-N-(2-methoxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthylamine, N-(2-fluoroethyl)-N-(2-methoxyethyl)- is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as NFEEMA and is a derivative of 2-naphthylamine. The synthesis of NFEEMA is relatively simple and can be achieved through a few different methods.
Wirkmechanismus
The mechanism of action of NFEEMA is not fully understood. However, studies have shown that NFEEMA can inhibit the activity of enzymes that are involved in cancer cell growth. Additionally, NFEEMA has been shown to have antioxidant properties, which may contribute to its potential use in the treatment of neurological disorders.
Biochemische Und Physiologische Effekte
Studies have shown that NFEEMA can have a variety of biochemical and physiological effects. In addition to its anti-cancer and antioxidant properties, NFEEMA has been shown to have anti-inflammatory properties. Additionally, NFEEMA has been shown to have a protective effect on the liver, which may make it useful in the treatment of liver disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using NFEEMA in lab experiments is its relative ease of synthesis. Additionally, NFEEMA has been shown to have a low toxicity profile, which makes it safer to use in lab experiments. However, one limitation of using NFEEMA in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on NFEEMA. One area of research is the development of more efficient synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of NFEEMA. Finally, more research is needed to explore the potential use of NFEEMA in the treatment of other diseases such as liver disease and inflammatory disorders.
In conclusion, NFEEMA is a chemical compound that has been widely studied for its potential use in scientific research. Its synthesis is relatively simple, and it has been shown to have anti-cancer, antioxidant, and anti-inflammatory properties. While there are limitations to using NFEEMA in lab experiments, there are several future directions for research that could lead to new applications for this compound.
Synthesemethoden
The synthesis of NFEEMA can be achieved through a few different methods. One of the most common methods is through the reaction of 2-naphthylamine with 2-fluoroethylamine and 2-methoxyethanol. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified through distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
NFEEMA has been studied for its potential use in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that NFEEMA has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, NFEEMA has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
15314-55-3 |
|---|---|
Produktname |
2-Naphthylamine, N-(2-fluoroethyl)-N-(2-methoxyethyl)- |
Molekularformel |
C15H18FNO |
Molekulargewicht |
247.31 g/mol |
IUPAC-Name |
N-(2-fluoroethyl)-N-(2-methoxyethyl)naphthalen-2-amine |
InChI |
InChI=1S/C15H18FNO/c1-18-11-10-17(9-8-16)15-7-6-13-4-2-3-5-14(13)12-15/h2-7,12H,8-11H2,1H3 |
InChI-Schlüssel |
MKNLLUJCQUUBOI-UHFFFAOYSA-N |
SMILES |
COCCN(CCF)C1=CC2=CC=CC=C2C=C1 |
Kanonische SMILES |
COCCN(CCF)C1=CC2=CC=CC=C2C=C1 |
Andere CAS-Nummern |
15314-55-3 |
Synonyme |
N-(2-Fluoroethyl)-N-(2-methoxyethyl)-2-naphthalenamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



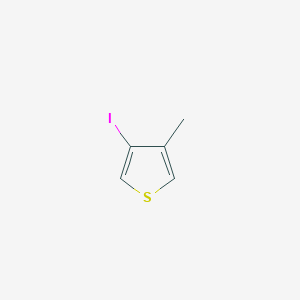
![3-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B94237.png)
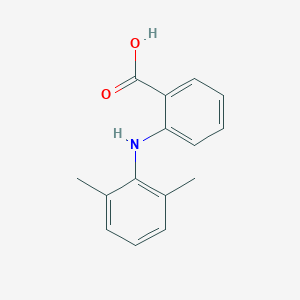
![Tricyclo[4.1.0.02,4]-heptane](/img/structure/B94239.png)
